molecular formula C37H51NOP2S B13647417 (R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13647417
M. Wt: 619.8 g/mol
InChI Key: OXKQVVRQBFJWJZ-AAHGUQRTSA-N
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Description

(R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a useful research compound. Its molecular formula is C37H51NOP2S and its molecular weight is 619.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H51NOP2S

Molecular Weight

619.8 g/mol

IUPAC Name

N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2-diphenylphosphanylethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C37H51NOP2S/c1-37(2,3)42(39)38(4)35(29-40(30-19-9-5-10-20-30)31-21-11-6-12-22-31)34-27-17-18-28-36(34)41(32-23-13-7-14-24-32)33-25-15-8-16-26-33/h5-6,9-12,17-22,27-28,32-33,35H,7-8,13-16,23-26,29H2,1-4H3/t35-,42?/m1/s1

InChI Key

OXKQVVRQBFJWJZ-AAHGUQRTSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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